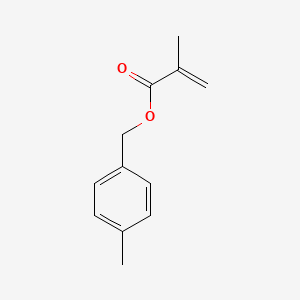

(4-Methylphenyl)methyl methacrylate

Description

Structure

3D Structure

Properties

CAS No. |

93858-45-8 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

(4-methylphenyl)methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H14O2/c1-9(2)12(13)14-8-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |

InChI Key |

ZALFZMYXGFDRIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)C(=C)C |

Origin of Product |

United States |

Synthetic Routes and Methodological Innovations for 4 Methylphenyl Methyl Methacrylate

Established Synthetic Pathways for Substituted Methacrylates

The synthesis of substituted methacrylates, including arylmethyl derivatives like (4-Methylphenyl)methyl methacrylate (B99206), predominantly relies on two principal chemical transformations: the esterification of methacrylic acid and the transesterification of a more common alkyl methacrylate, such as methyl methacrylate (MMA).

Esterification of Methacrylic Acid: This direct approach involves the reaction of methacrylic acid with the corresponding alcohol, in this case, (4-methylphenyl)methanol (also known as 4-methylbenzyl alcohol), in the presence of an acid catalyst. researchgate.netgoogle.comgoogle.comosti.govrsc.org The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, water, the reaction byproduct, is typically removed continuously, often through azeotropic distillation. google.com A variety of acid catalysts can be employed, including homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous solid acid catalysts. researchgate.netgoogle.com The use of solid acid catalysts, such as ion-exchange resins, offers advantages in terms of easier separation from the reaction mixture and potential for recycling. google.com

Transesterification of Methyl Methacrylate: An alternative and widely used method is the transesterification of methyl methacrylate with a higher boiling alcohol, such as 4-methylbenzyl alcohol. tandfonline.comnih.govgoogle.com This reaction is also an equilibrium process, catalyzed by a range of compounds, including lithium-based catalysts (e.g., lithium hydroxide (B78521), lithium carbonate), tin compounds (e.g., dibutyltin (B87310) oxide), and titanium alkoxides. tandfonline.compsu.edu To shift the equilibrium towards the product, the low-boiling byproduct, methanol (B129727), is continuously removed from the reaction mixture, often by forming a low-boiling azeotrope with an appropriate solvent. tandfonline.com

Targeted Synthesis of (4-Methylphenyl)methyl Methacrylate: Methodological Considerations

A specific method for the synthesis of this compound, also referred to as 4-methylbenzyl methacrylate (4-MBZMA), involves the reaction of a 4-methylbenzyl halide with an alkali metal methacrylate. tandfonline.com One documented procedure utilizes the reaction of 4-methylbenzyl bromide with sodium methacrylate in acetonitrile, with triethylbenzylammonium chloride (TEBAC) acting as a phase transfer catalyst. tandfonline.com

The reaction mixture is typically stirred at an elevated temperature (e.g., 65 °C) for an extended period (e.g., 24 hours) to ensure completion. tandfonline.com To prevent the premature polymerization of the monomer product, a polymerization inhibitor, such as hydroquinone, is often added to the reaction mixture. tandfonline.com Following the reaction, a series of work-up steps are necessary to isolate the pure monomer. This includes washing the reaction mixture with a combination of distilled water and diethyl ether, followed by a wash with a dilute sodium hydroxide solution to remove any unreacted methacrylic acid and the inhibitor. tandfonline.com The organic phase is then dried over an anhydrous drying agent like magnesium sulfate (B86663), and the solvent is removed by evaporation. tandfonline.com The final product is then purified by vacuum distillation to yield the research-grade monomer. tandfonline.com

Optimization of Reaction Conditions and Catalyst Systems in Monomer Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of reaction conditions and the choice of catalyst.

For esterification reactions , key parameters to optimize include the molar ratio of the reactants, the reaction temperature, and the catalyst concentration. Increasing the molar ratio of the alcohol to methacrylic acid can shift the equilibrium towards the product side. researchgate.net The reaction temperature also plays a crucial role; higher temperatures generally increase the reaction rate but can also lead to undesired side reactions, including polymerization. researchgate.net The choice of catalyst is critical, with research exploring various options from traditional mineral acids to more environmentally benign solid acids and heteropoly acids. researchgate.netosti.gov The development of polymer-supported catalysts is a significant innovation, offering ease of separation and reusability, which is both cost-effective and environmentally friendly. psu.edu

In transesterification reactions , the incremental addition of the catalyst, such as a lithium-based catalyst, has been shown to be an effective strategy. tandfonline.comgoogle.com This approach helps to maintain a low but effective catalyst concentration in the reaction medium, minimizing side reactions. tandfonline.com The efficient removal of the methanol byproduct is paramount. This is often achieved by using an azeotrope-forming compound that creates a low-boiling azeotrope with methanol, facilitating its removal by distillation and driving the reaction to completion. tandfonline.com The selection of the azeotroping agent and the distillation conditions are therefore important parameters to optimize.

The table below summarizes various catalyst systems used in the synthesis of substituted methacrylates.

| Catalyst System | Reaction Type | Advantages | Reference(s) |

| Sulfuric Acid | Esterification | Readily available, low cost | researchgate.net |

| p-Toluenesulfonic Acid | Esterification | Effective acid catalyst | google.com |

| Solid Acid Catalysts (e.g., Ion-Exchange Resins) | Esterification | Ease of separation, reusability | google.com |

| Lithium Catalysts (e.g., LiOH, Li2CO3) | Transesterification | High efficiency | tandfonline.comgoogle.com |

| Tin Catalysts (e.g., Dibutyltin oxide) | Transesterification | Effective for various alcohols | nih.gov |

| Titanium Alkoxides (polymer-supported) | Transesterification | Reduced metal contamination, recyclable | psu.edu |

| Triethylbenzylammonium chloride (TEBAC) | Nucleophilic Substitution | Phase transfer catalyst for halide displacement | tandfonline.com |

Purification and Purity Assessment Techniques for Research-Grade Monomer

The production of high-purity this compound is essential for its use in polymerization and other research applications. The purification process typically follows the main synthesis and work-up steps.

Purification Techniques: The primary method for purifying this compound is vacuum distillation . tandfonline.com This technique is effective in separating the desired monomer from lower-boiling solvents and higher-boiling impurities or unreacted starting materials. To prevent polymerization during distillation, it is crucial to maintain the temperature as low as possible and to use a polymerization inhibitor.

Washing with alkaline solutions, such as dilute sodium hydroxide, is employed to remove acidic impurities like any remaining methacrylic acid. tandfonline.com This is followed by washing with water to remove the base and any water-soluble byproducts.

Drying of the organic phase containing the monomer is achieved using anhydrous salts like magnesium sulfate or sodium sulfate to remove any residual water before the final distillation. tandfonline.com

Purity Assessment: The purity of the synthesized this compound is assessed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for confirming the chemical structure of the monomer. tandfonline.com The chemical shifts and integration of the proton signals in the ¹H NMR spectrum, and the chemical shifts of the carbon atoms in the ¹³C NMR spectrum, provide definitive evidence of the compound's identity and purity. For 4-methylbenzyl methacrylate, characteristic signals include those for the aromatic protons, the benzylic methylene (B1212753) protons (-OCH₂-), the vinyl protons of the methacrylate group, and the methyl protons of both the tolyl and methacrylate moieties. tandfonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the molecule. tandfonline.com The spectrum of this compound will show characteristic absorption bands for the ester carbonyl group (C=O), the carbon-carbon double bond (C=C) of the methacrylate unit, and the aromatic ring.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the primary techniques for determining the purity of the monomer and for identifying and quantifying any impurities. google.com GC with a flame ionization detector (FID) can provide a quantitative measure of the monomer's purity, while GC-MS allows for the identification of any volatile impurities by their mass spectra.

The following table outlines the analytical techniques and their purpose in the purity assessment of this compound.

| Analytical Technique | Purpose | Expected Observations for this compound | Reference(s) |

| ¹H NMR | Structural confirmation and purity | Signals for aromatic, benzylic, vinyl, and methyl protons | tandfonline.com |

| ¹³C NMR | Structural confirmation | Signals for all unique carbon atoms | tandfonline.com |

| FT-IR | Functional group identification | Bands for C=O (ester), C=C (vinyl), and aromatic C-H | tandfonline.com |

| GC | Purity determination | A major peak corresponding to the monomer | google.com |

| GC-MS | Impurity identification | Mass spectra of any minor peaks to identify contaminants | google.com |

Polymerization Kinetics and Mechanisms of 4 Methylphenyl Methyl Methacrylate Systems

Homopolymerization of (4-Methylphenyl)methyl Methacrylate (B99206)

Homopolymerization involves the reaction of (4-methylphenyl)methyl methacrylate monomers to form a polymer chain. The kinetics and the resulting polymer architecture are highly dependent on the polymerization technique employed.

Free radical polymerization is a common method for synthesizing poly(this compound). The process consists of three primary stages: initiation, propagation, and termination. researchgate.netnih.gov

Initiation: The process begins with the decomposition of an initiator molecule to generate free radicals. researchgate.netitu.edu.tr Common initiators include azo compounds like 2,2′-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). researchgate.net The rate of initiation is dependent on the initiator's decomposition rate, which is influenced by temperature. ump.edu.my The generated radicals then react with a this compound monomer to start a polymer chain. itu.edu.tr

Termination: The growth of polymer chains is concluded through termination reactions. For methacrylates, termination primarily occurs through combination or disproportionation of two growing polymer radicals. itu.edu.trresearchgate.net At high monomer conversions, the viscosity of the polymerization medium increases significantly, leading to a decrease in the mobility of the large polymer radicals. This phenomenon, known as the gel effect or autoacceleration, reduces the termination rate constant (k_t), causing a sharp increase in the polymerization rate. researchgate.netresearchgate.net

The kinetics of free radical polymerization can be described by the classical polymerization rate equation, which relates the rate of polymerization to the concentrations of the monomer and the initiator.

To achieve polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures, controlled/living radical polymerization (CLRP) techniques are employed. youtube.com These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. cmu.educmu.edu

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CLRP method that has been successfully used for the polymerization of methacrylates. cmu.educmu.edu It typically involves a transition metal complex (e.g., copper or iron-based) that reversibly activates and deactivates the growing polymer chains. cmu.educmu.edu This control allows for the synthesis of polymers with predictable molecular weights and low dispersity. cmu.educmu.edu For instance, the ATRP of methyl methacrylate (MMA) using an iron-based catalyst system has yielded polymers with dispersity values between 1.1 and 1.5. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CLRP technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. nih.govsigmaaldrich.com This method allows for excellent control over the polymerization of methacrylates, leading to polymers with low dispersity and high end-group functionality. nih.govnih.gov The choice of RAFT agent is crucial for achieving good control. nih.gov

Nitroxide-Mediated Polymerization (NMP): NMP employs stable nitroxide radicals to reversibly trap the growing polymer chains. This technique provides good control over the polymerization of various monomers, including methacrylates, allowing for the synthesis of well-defined polymers.

Photoiniferter Polymerization: This method uses an iniferter (initiator-transfer agent-terminator) that can be activated by light to generate radicals and control the polymerization. researchgate.netchemrxiv.orgosti.gov Photoiniferter-RAFT polymerization, for example, combines the principles of iniferters and RAFT to achieve a high degree of control over the polymer structure under mild conditions, often using visible light. researchgate.netnih.gov

Table 1: Comparison of CLRP Techniques for Methacrylate Polymerization

| Technique | Mediating Agent | Typical Dispersity (Đ) for PMMA | Key Advantages |

|---|---|---|---|

| ATRP | Transition metal complexes (e.g., Cu, Fe) | 1.1 - 1.5 cmu.edu | Versatile, tolerant to various functional groups. cmu.edu |

| RAFT | Thiocarbonylthio compounds (CTAs) | < 1.5 nih.gov | Wide range of applicable monomers, high end-group fidelity. nih.govsigmaaldrich.com |

| NMP | Stable nitroxide radicals | < 1.6 researchgate.net | Metal-free system. |

| Photoiniferter | Photo-responsive iniferters | Narrow dispersity achievable chemrxiv.org | Temporal and spatial control using light. researchgate.net |

The kinetics of this compound polymerization are significantly influenced by the choice of initiator, solvent, and the reaction temperature.

Solvents: The choice of solvent can influence the polymerization kinetics. researchgate.netresearchgate.net For instance, in the radical polymerization of phenyl methacrylate, the propagation rate constant was observed to vary with the aromatic solvent used. researchgate.net Polar solvents like dimethyl sulfoxide (B87167) and dimethylacetamide have been found to slow down the polymerization of certain methacrylates. researchgate.net In some cases, solvents can form complexes with the propagating radicals, affecting their reactivity. researchgate.net

Temperature: Temperature is a critical parameter that affects the rates of initiation, propagation, and termination. ump.edu.myippi.ac.ir An increase in temperature generally leads to an increased rate of polymerization due to a higher rate of initiator decomposition and faster propagation. ump.edu.myresearchgate.net However, very high temperatures can lead to side reactions and a decrease in the molecular weight of the polymer. researchgate.net Temperature also influences the stereoregularity (tacticity) of the polymer chain. ippi.ac.ir

Copolymerization of this compound

Copolymerization involves the polymerization of two or more different monomers. This process allows for the synthesis of polymers with tailored properties by combining the characteristics of the individual monomers.

In a copolymerization reaction, the relative reactivities of the monomers determine the composition and sequence distribution of the resulting copolymer chain. uc.eduyoutube.com The concept of reactivity ratios (r1 and r2) is used to describe the preference of a growing polymer chain ending in one monomer unit to add the same monomer (homopropagation) versus the other monomer (cross-propagation). uc.edu

The copolymer composition equation relates the instantaneous composition of the copolymer being formed to the monomer concentrations in the feed and the reactivity ratios. youtube.com The product of the reactivity ratios (r1r2) provides insight into the monomer sequence distribution. uc.edu

If r1r2 ≈ 1, a random copolymer is formed.

If r1 and r2 are both less than 1 (r1r2 < 1), there is a tendency towards alternation.

If r1 and r2 are both greater than 1, block copolymer formation is favored.

The monomer sequence distribution, which can be random, alternating, block, or gradient, significantly impacts the final properties of the copolymer. researchgate.netmdpi.com

Table 2: Reactivity Ratios for the Copolymerization of Styrene (M1) and Methyl Methacrylate (M2)

| Method | r1 (Styrene) | r2 (Methyl Methacrylate) | Reference |

|---|---|---|---|

| Finemann-Ross | 0.50 | 0.36 | researchgate.net |

| In ionic liquid | Significantly different from conventional solvents | Significantly different from conventional solvents | rsc.org |

Note: Data for this compound would be analogous but specific values would require experimental determination.

By controlling the copolymerization conditions and monomer feed, various types of copolymers can be synthesized.

Random Copolymers: These are formed when the monomer units are distributed randomly along the polymer chain. This typically occurs when the reactivity ratios are close to one or when the copolymerization is carried out under conditions that favor random incorporation. uc.edu

Block Copolymers: These consist of long sequences (blocks) of one monomer followed by blocks of another. researchgate.net Controlled/living radical polymerization techniques like ATRP and RAFT are particularly well-suited for the synthesis of well-defined block copolymers. cmu.edu This is achieved by sequential monomer addition, where a second monomer is added after the first has been polymerized.

Graft Copolymers: These copolymers feature a main polymer backbone with one or more side chains (grafts) of a different polymer. Synthesis can be achieved through various methods, including "grafting from," "grafting onto," and "grafting through" approaches, often utilizing macroinitiators or macromonomers.

The ability to synthesize these different copolymer architectures allows for the precise tuning of material properties for a wide range of applications.

Heterogeneous Polymerization Techniques (e.g., Emulsion, Suspension, Dispersion Polymerization)

Heterogeneous polymerization techniques, where the monomer and initiator are in separate phases, are crucial for the commercial production of many polymers. These methods, including emulsion, suspension, and dispersion polymerization, offer distinct advantages in controlling reaction kinetics, molecular weight, and particle morphology. While extensive research exists for common monomers like methyl methacrylate (MMA), the application of these techniques to this compound is a more specialized area. This section delves into the available research findings on the heterogeneous polymerization of this specific monomer.

Emulsion Polymerization

Emulsion polymerization is a radical polymerization process that typically involves an oil-in-water emulsion, with the monomer as the dispersed oil phase and water as the continuous phase. wikipedia.org The presence of a surfactant is essential to stabilize the monomer droplets and the resulting polymer particles. nih.gov Polymerization primarily occurs within micelles formed by the surfactant, leading to high molecular weight polymers at a fast polymerization rate. wikipedia.orgorientjchem.org

For systems involving this compound, the principles of emulsion polymerization are expected to be similar to those of other methacrylates. The hydrophobic nature of the (4-Methylphenyl)methyl group would necessitate the use of effective surfactants to form stable emulsions. The choice of surfactant—be it anionic, cationic, or non-ionic—plays a critical role in determining particle size and the stability of the final latex. nih.gov

A study on the RAFT (Reversible Addition-Fragmentation chain Transfer) aqueous emulsion polymerization of methyl methacrylate highlighted the importance of the stabilizer block, where using a non-ionic steric stabilizer encountered limitations in the achievable degree of polymerization before flocculation occurred. rsc.org While this study focused on MMA, it underscores the intricate role of stabilizers which would be equally critical in the emulsion polymerization of its phenyl-substituted analogue.

Table 1: Hypothetical Emulsion Polymerization System for this compound

| Component | Example | Function |

| Monomer | This compound | Building block of the polymer |

| Continuous Phase | Water | Dispersion medium, heat transfer |

| Surfactant | Sodium Dodecyl Sulfate (B86663) (Anionic) | Forms micelles, stabilizes particles |

| Initiator | Potassium Persulfate (Water-soluble) | Initiates polymerization |

| Temperature | 70-90 °C | To decompose the initiator |

Suspension Polymerization

Suspension polymerization, also known as bead or pearl polymerization, is a process where monomer droplets are dispersed in a continuous phase, typically water. google.com Unlike emulsion polymerization, the initiator is soluble in the monomer (oil phase). Each monomer droplet acts as a tiny bulk polymerization reactor, and the final product consists of spherical polymer beads. youtube.com A suspending agent is required to prevent the droplets from coalescing. google.com

In the context of this compound, suspension polymerization would be a suitable method for producing polymer beads with high purity. The selection of the suspending agent is crucial for controlling the size and uniformity of the resulting polymer particles. Common suspending agents include water-soluble polymers like polyvinyl alcohol or inorganic salts. google.com

A patent for the bead suspension polymerization of methyl methacrylate discloses a method using a combination of three types of suspending agents—a cellulose (B213188) surfactant, a vinylpyrrolidinone polymer nonionic surfactant, and an acrylic polymer anionic surfactant—to achieve a stable polymerization system and improved yield. google.com Such a multi-component stabilizer system could potentially be adapted for the suspension polymerization of this compound to achieve desired particle characteristics. Research on MMA has shown that high molecular weight polymers can be synthesized via suspension polymerization, with factors like initiator type and concentration significantly influencing the final molecular weight and monomer conversion. researchgate.net

Table 2: Research Findings on Suspension Polymerization of Methyl Methacrylate (for illustrative purposes)

| Initiator | Suspending Agent | Temperature (°C) | Polymerization Time (h) | Monomer Conversion (%) | Number-Average Molecular Weight (M_n) (Da) | Reference |

| 2,2'-azobis(2,4-dimethylvaleronitrile) | Poly(vinyl alcohol) | 25 | 96 | 83 | 3.61 x 10^6 | researchgate.net |

Dispersion Polymerization

Dispersion polymerization is a technique used to produce monodisperse polymer particles in the micron-size range. The reaction is initially homogeneous, with the monomer, initiator, and a polymeric stabilizer all dissolved in a solvent. As polymerization proceeds, the growing polymer chains become insoluble in the solvent and precipitate, forming particles that are stabilized by the polymeric stabilizer. mdpi.com

For this compound, dispersion polymerization could be employed to synthesize uniform microspheres. The choice of solvent and stabilizer is critical. The solvent must be a good solvent for the monomer and initiator but a poor solvent for the resulting polymer. Research on the dispersion copolymerization of methyl methacrylate and n-butyl acrylate (B77674) has shown that the particle size and molecular weight distribution can be controlled by adjusting the monomer feed ratio and initiator concentration. researchgate.net Stabilizer-free dispersion copolymerization of MMA has also been demonstrated, yielding uniform microspheres in a water/methanol (B129727) medium. researchgate.net

A study on the dispersion polymerization of MMA in supercritical CO2 demonstrated the synthesis of high molecular weight PMMA. mdpi.com The solvency of the supercritical fluid, which can be tuned by pressure and the addition of co-solvents, was found to have a significant impact on the particle size and distribution. mdpi.com These findings suggest that supercritical fluids could also be a viable medium for the dispersion polymerization of this compound.

Advanced Characterization of Poly 4 Methylphenyl Methyl Methacrylate and Its Copolymers

Molecular Weight and Polydispersity Analysis (e.g., Size Exclusion Chromatography (SEC)/Gel Permeation Chromatography (GPC), Viscometry)

The molecular weight and its distribution are fundamental characteristics of polymers that significantly influence their physical and mechanical properties.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) is a primary technique for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. polymersource.ca This method separates molecules based on their hydrodynamic volume in solution. For instance, GPC analysis of poly(methyl methacrylate) (PMMA) standards can be used to create a calibration curve for determining the molecular weights of related polymers. shodex.com The molecular weight at the peak maximum (Mp) is also a key parameter obtained from GPC. polymersource.ca Generally, a narrow PDI (less than 1.15) indicates a controlled polymerization process, often seen in living polymerizations. polymersource.ca In the analysis of copolymers, such as those of polystyrene and PMMA, GPC with multiple detectors (e.g., refractive index and UV) can provide information on the compositional heterogeneity across the molecular weight distribution. azom.com

Viscometry offers a complementary method to determine the molecular weight through the intrinsic viscosity [η] of a polymer solution. The intrinsic viscosity is related to the molecular shape and size. For a given molecular weight, branched or multi-arm polymers will have a lower intrinsic viscosity compared to their linear counterparts. polymersource.ca

| Property | Description | Typical Values for PMMA | Source |

| Mn ( g/mol ) | Number average molecular weight | 46,000 (Typical) | sigmaaldrich.com |

| Mw ( g/mol ) | Weight average molecular weight | 97,000 (Typical) | sigmaaldrich.com |

| PDI (Mw/Mn) | Polydispersity Index | < 1.15 for controlled polymerizations | polymersource.ca |

| [η] (dl/g) | Intrinsic Viscosity (in THF at 23°C) | Varies with molecular weight | polymersource.ca |

Spectroscopic Characterization for Structural Elucidation (e.g., ¹H-Nuclear Magnetic Resonance (NMR), ¹³C-NMR, Fourier Transform Infrared (FT-IR) Spectroscopy)

Spectroscopic techniques are indispensable for confirming the chemical structure and composition of polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the polymer's microstructure.

¹H-NMR: In the context of polymethacrylates, ¹H-NMR is used to determine copolymer compositions and tacticity (the stereochemical arrangement of monomer units). researchgate.netresearchgate.net For example, in poly(phenyl methacrylate), the signals for the α-methyl protons are split into broad peaks corresponding to different triad (B1167595) tacticities (isotactic - mm, syndiotactic - rr, and heterotactic - mr). researchgate.net

¹³C-NMR: This technique provides complementary structural information. For PMMA, characteristic signals can be assigned to the methyl, methylene (B1212753), quaternary, methoxy, and carbonyl carbons, confirming the polymer's identity. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy is a rapid and sensitive method for identifying functional groups present in the polymer. For polymethacrylates, a strong characteristic absorption band for the C=O stretching vibration of the ester group is typically observed around 1725-1730 cm⁻¹. researchgate.netresearchgate.net The C-O-C stretching modes are also identifiable in the 1150-1260 cm⁻¹ region. researchgate.net FT-IR can be used to confirm the incorporation of different monomers in copolymers and to detect interactions between the polymer and other components in composites. arxiv.orgresearchgate.net

| Spectroscopic Technique | Key Observables for Polymethacrylates | Source |

| ¹H-NMR | Chemical shifts of protons, integration for composition, splitting patterns for tacticity. | researchgate.netresearchgate.net |

| ¹³C-NMR | Chemical shifts of different carbon environments in the polymer backbone and side chains. | mdpi.com |

| FT-IR | Characteristic absorption bands for functional groups (e.g., C=O, C-O-C). | researchgate.netresearchgate.net |

Thermal Analysis for Phase Transitions and Stability (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are employed to investigate the behavior of polymers as a function of temperature, providing insights into their thermal stability and phase transitions.

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), which is a critical property of amorphous polymers like poly((4-methylphenyl)methyl methacrylate). The Tg is observed as a step-like change in the heat flow. arxiv.orgresearchgate.net For copolymers, the Tg can be influenced by the composition and the nature of the comonomers. researchgate.net The thermal history of the sample can be erased by a controlled heating and cooling cycle during DSC analysis. usm.my

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and degradation profile. dergipark.org.tr For PMMA, degradation typically occurs in stages, with initial degradation of less stable end groups followed by random chain scission at higher temperatures. usm.my The presence of additives or comonomers can affect the thermal stability of the resulting polymer. arxiv.orgresearchgate.net

| Thermal Property | Description | Typical Value for PMMA | Source |

| Glass Transition Temperature (Tg) | Temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | ~105 °C | blogspot.com |

| Degradation Temperature | Temperature at which the polymer begins to lose mass due to thermal decomposition. | Degradation increases rapidly above 300°C | usm.my |

Morphological and Microstructural Investigations (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))

Microscopy techniques are vital for visualizing the morphology and microstructure of polymers and their composites at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. It is used to study the morphology of polymer blends, composites, and fibers. researchgate.netresearchgate.net For example, SEM can reveal the dispersion of nanoparticles within a polymer matrix or the surface features of electrospun nanofibers. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution and is used to investigate the internal structure of materials. TEM can be employed to observe the size, shape, and distribution of nanoparticles within a polymer matrix and the phase morphology of copolymers.

Investigation of Polymer End Groups and Microstructure

The nature of polymer end groups can significantly impact properties such as thermal stability. frontier-lab.com Techniques like pyrolysis-gas chromatography (Py-GC) can be used to identify the fragments originating from the chain ends, providing valuable information about the initiation and termination mechanisms of the polymerization process. frontier-lab.com For instance, in PMMA polymerized with benzoyl peroxide (BPO) in toluene, fragments from both the initiator and the solvent can be identified as end groups. frontier-lab.com

Advanced polymerization techniques like organocatalyzed group transfer polymerization (GTP) allow for the synthesis of end-functionalized polymers with well-defined structures. The quantitative incorporation of these functional end groups can be confirmed by ¹H NMR and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). rsc.org

Structure Property Relationships and Performance Tuning in 4 Methylphenyl Methyl Methacrylate Based Polymers

Influence of the 4-Methylphenyl Moiety on Polymer Chain Conformation and Packing

The incorporation of a 4-methylphenyl, or tolyl, group as a pendant moiety in a polymethacrylate chain significantly alters the polymer's molecular structure and packing, primarily due to steric effects. researchgate.net This aromatic group is considerably bulkier than the methyl group in poly(methyl methacrylate) (PMMA), leading to increased steric hindrance along the polymer backbone. This restriction limits the rotational freedom around the carbon-carbon single bonds, compelling the polymer chain into a more rigid and extended conformation compared to the flexible, coiled structure of PMMA. researchgate.net

Correlation between Monomer Composition and Resultant Polymer Properties (e.g., Glass Transition Temperature, Mechanical Response)

The macroscopic properties of copolymers incorporating (4-Methylphenyl)methyl methacrylate (B99206) can be systematically tuned by adjusting the monomer composition. Copolymerization with other monomers, such as methyl methacrylate (MMA), allows for the creation of materials with a wide range of tailored properties.

Glass Transition Temperature (Tg): The glass transition temperature (Tg) is a critical parameter for amorphous polymers, defining the transition from a rigid, glassy state to a more pliable, rubbery state. The Tg of a copolymer is generally intermediate to the Tgs of the corresponding homopolymers. Due to the increased chain stiffness imparted by the bulky 4-methylphenyl group, the homopolymer of (4-Methylphenyl)methyl methacrylate, poly(this compound), has a higher Tg than PMMA, which has a Tg of approximately 105 °C. designerdata.nlsigmaaldrich.com Research on poly(tolyl methacrylates) has indicated that the position of the methyl group on the phenyl ring influences the Tg, with poly(4-methylphenyl methacrylate) exhibiting a Tg of around 125 °C. researchgate.net Consequently, the Tg of a copolymer of this compound and MMA can be precisely controlled by varying the molar ratio of the two monomers.

Mechanical Response: The mechanical properties of these copolymers, including tensile strength and modulus, are also strongly correlated with the monomer composition. The rigid and bulky 4-methylphenyl group enhances the stiffness and strength of the polymer. mdpi.com As the proportion of this compound is increased in a copolymer with MMA, an increase in tensile strength and modulus is observed, while the elongation at break typically decreases, resulting in a more rigid and less ductile material. atlantis-press.comnih.gov

Below is an interactive data table that illustrates the relationship between the monomer composition of a random copolymer of this compound (MPM) and Methyl Methacrylate (MMA) and its key properties.

| Mole % MPM | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

|---|---|---|---|

| 0 (Pure PMMA) | 105 | 70 | 3.2 |

| 25 | 110 | 74 | 3.3 |

| 50 | 115 | 78 | 3.4 |

| 75 | 120 | 82 | 3.5 |

| 100 (Pure PMPM) | 125 | 86 | 3.6 |

Impact of Molecular Architecture (e.g., Block vs. Random Copolymers) on Macroscopic Performance

The arrangement of monomer units along the polymer chain, referred to as molecular architecture, critically influences the material's macroscopic properties. For copolymers of this compound, two fundamental architectures are random and block copolymers.

In contrast, a block copolymer consists of long, distinct segments (blocks) of each monomer type joined together. mdpi.com This architecture often leads to microphase separation, where the chemically different blocks self-assemble into ordered nanodomains (e.g., lamellae, cylinders, or spheres). This phase separation can result in the material exhibiting two distinct glass transition temperatures, corresponding to each of the homopolymer blocks. nih.gov

The macroscopic performance of block copolymers can differ significantly from that of random copolymers of the same composition. researchgate.netnih.gov For instance, a block copolymer comprising a rigid, high-Tg block derived from this compound and a soft, low-Tg block can function as a thermoplastic elastomer. The hard domains act as physical crosslinks at temperatures below their Tg, providing structural integrity, while the soft segments impart flexibility. This combination of properties is unattainable with a random copolymer architecture. The mechanical properties of block copolymers are also highly dependent on the morphology of the microphase-separated domains, which can be controlled by the relative block lengths and processing conditions.

Strategies for Modulating Polymer Characteristics through Controlled Synthesis

Controlled/"living" radical polymerization (CRP) techniques offer precise control over polymer synthesis, enabling the production of polymers with well-defined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com These methods are invaluable for tuning the properties of this compound-based polymers.

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust and versatile CRP method suitable for a wide array of monomers, including methacrylates. cmu.edu By employing a transition metal catalyst, typically a copper complex, in conjunction with an alkyl halide initiator, the polymerization proceeds in a controlled manner. This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. mdpi.com ATRP is particularly well-suited for the synthesis of block copolymers. A macroinitiator of poly(this compound) can be synthesized first and subsequently used to initiate the polymerization of a second monomer, yielding a well-defined block copolymer. dergipark.org.tr This precise control over block lengths is essential for designing materials with targeted morphologies and properties.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization. sigmaaldrich.com It is known for its compatibility with a broad range of monomers and functional groups. nih.gov This method can be employed to create various architectures, including random and block copolymers of this compound. The selection of an appropriate RAFT agent is crucial for achieving effective control over the polymerization of methacrylates. researchgate.net By carefully choosing the RAFT agent and optimizing reaction conditions, polymers with desired molecular weights and architectures can be synthesized, thereby allowing for the fine-tuning of their final properties. nih.gov

Through the application of these controlled synthesis strategies, the molecular structure of this compound-based polymers can be engineered with a high degree of precision. This control over molecular weight, polydispersity, and architecture is fundamental to establishing clear structure-property relationships and developing novel materials with optimized performance characteristics.

Research Applications and Advanced Material Development Using 4 Methylphenyl Methyl Methacrylate Polymers

Exploration in Biomaterials Science: Design and Functionalization of Biocompatible Systems

PMMA is a material of choice in the biomedical field due to its excellent biocompatibility, ease of processing, and good mechanical strength. specialchem.commdpi.com It has a long history of use in applications such as bone cements, dental prostheses, and intraocular lenses. nih.govwikipedia.org

In orthopedics, PMMA is widely used as a bone cement for joint replacements and to fill vertebral voids in procedures like vertebroplasty. nih.govwikipedia.org Its function is to act as a grout, securely fixing implants into the bone. wikipedia.org Research in this area is focused on improving the mechanical properties and biocompatibility of these cements, often through the creation of composites. For example, PMMA has been combined with mesoporous bioactive glass (MBG) to create composite scaffolds for bone regeneration, showing promising compressive strength and in-vitro biocompatibility. researchgate.net

In dentistry, PMMA is a common material for fabricating denture bases and artificial teeth due to its aesthetic qualities, light weight, and cost-effectiveness compared to metal alternatives. enpress-publisher.com Functionalization of PMMA is an active area of research. For instance, copolymers of PMMA and methacrylic acid have been synthesized to create materials with pH-responsive swelling behaviors for potential use in oral drug delivery systems. ualberta.ca Similarly, injectable and photo-crosslinkable bioadhesives have been developed by combining modified gelatin with methacrylate (B99206) groups for applications in oral hemostasis. nih.gov The biocompatibility of PMMA makes it a suitable material for a wide range of medical devices and implants. mdpi.comnih.gov

Research into Stimuli-Responsive Polymer Systems and Smart Materials

While PMMA itself is not typically stimuli-responsive, it is a crucial component in the design of "smart" materials. By copolymerizing methyl methacrylate with functional monomers, researchers can create polymers that change their properties in response to external stimuli such as pH, temperature, or light. mdpi.comnih.gov

Copolymers containing pH-responsive units, such as poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), exhibit significant changes in their structure based on the acidity of their environment. mdpi.comnih.gov These cationic polymers swell in acidic conditions due to the protonation of their amine groups, a property that is exploited in drug delivery systems designed to release their payload in the specific pH environments of the body, like the stomach or tumor tissues. nih.gov For example, brush copolymers with a PMMA backbone and pH-responsive poly(acrylic acid) side chains have been shown to form micelles that undergo conformational transitions in response to pH changes. rsc.org

Photoresponsive systems have also been developed. In one study, molecularly imprinted polymers with a PMMA core were functionalized with a photoresponsive monomer. mdpi.com These materials could selectively adsorb a target molecule under one wavelength of light and release it upon irradiation with another, demonstrating potential for controlled separation and extraction processes. mdpi.com Similarly, copolymers containing anthracene (B1667546) groups can form reversible networks through photodimerization under UV light, which can then be reversed by thermal treatment. elsevierpure.com

Optical and Electronic Polymer Research

PMMA is renowned for its exceptional optical properties, including a light transmission of up to 92%, which is superior to glass. wikipedia.orgchemicalbook.com This clarity, combined with its light weight and shatter resistance, makes it a common substitute for glass in a vast range of applications, from airplane windows and exterior car lights to flat-screen displays and optical fibers. wikipedia.orgresearchgate.netchemicalbook.comyoutube.com

Research into the optical properties of PMMA often involves modification to tune its characteristics for specific applications. For instance, copolymerizing methyl methacrylate with phenyl methacrylate can increase the refractive index and absorption in the deep UV region, which is useful for photoresists or antireflective coatings in lithography. enpress-publisher.comresearchgate.net The base polymer's high transparency makes it an excellent matrix for doping with optically active molecules, such as Rhodamine B, for applications in optical studies and sensing. enpress-publisher.com

In electronics, PMMA is primarily used as a high-quality insulator due to its high resistivity. mdpi.com It is a key component in flat-screen monitors, cell phone displays, and as a protective, UV-resistant cover for solar panels. researchgate.net However, its insulating nature can be modified. By blending or copolymerizing PMMA with conductive polymers like polyaniline (PANi), researchers can create materials with good electrical conductivity while retaining the superior mechanical properties of PMMA. mdpi.com These conductive blends are being explored for applications such as polymer light-emitting diodes (PLEDs), anti-corrosion coatings, and sensors. mdpi.com

Theoretical and Computational Studies of (4-Methylphenyl)methyl Methacrylate Polymer Systems

Theoretical and computational methods are increasingly employed to understand and predict the behavior of polymer systems, complementing experimental work. researchgate.net These studies provide fundamental insights into structure-property relationships, reaction mechanisms, and material performance.

Density Functional Theory (DFT) is a powerful tool used to investigate the electronic and optical properties of methacrylate monomers. acs.org Such studies can highlight the impact of a monomer's conformation on its properties, revealing details about stability, reactivity, and its potential for polymerization. enpress-publisher.com For example, DFT simulations can predict how the composition of PMMA-based copolymers affects their electronic properties and water compatibility, which is crucial for designing materials like polymeric photocatalysts. acs.org

Computational analysis is also used to model the behavior of more complex systems. Multi-level computational methods have been used to examine how the dynamics of a polymer backbone influence the optoelectronic properties of attached chromophores, which is important for developing materials for solar energy conversion. rsc.org In the field of materials characterization, computational modeling is essential for interpreting experimental data. For instance, software like CasaXPS uses peak models to analyze C 1s and O 1s spectra, allowing for detailed quantification and understanding of the chemical states within PMMA. youtube.com These theoretical approaches accelerate the discovery of new materials by allowing for the rapid screening and prediction of polymer properties before synthesis. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in elucidating the intricate details of polymerization reaction mechanisms. mdpi.com These methods can model the electronic structure of molecules and determine the energetics of reaction pathways, including the structures of transition states and the activation energies of individual reaction steps. mdpi.comunipd.it For the free-radical polymerization of methacrylates, this allows for a detailed investigation of the initiation, propagation, and termination steps.

While specific quantum chemical studies on this compound are not extensively available in published literature, the methodologies can be understood from studies on analogous monomers like methyl methacrylate (MMA) and other acrylates. sci-hub.se Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a good balance between accuracy and computational cost. wpmucdn.com

Investigating Reaction Energetics: Quantum chemical calculations can predict the energy barriers for various reaction pathways. For instance, in the thermal self-initiation of methacrylates, different mechanisms, such as the Mayo and Flory mechanisms, can be evaluated. wpmucdn.com Calculations reveal that the formation of diradicals and subsequent cycloaddition reactions are key steps, with calculated energy barriers indicating the likelihood of each pathway. wpmucdn.com For a substituted monomer like this compound, these calculations could quantify the electronic effect of the 4-methylphenyl group on the stability of radical intermediates and transition states, comparing them to unsubstituted MMA.

A comparative look at the energy barriers for dimer formation in various acrylates, calculated using different levels of theory, highlights how subtle changes in monomer structure can influence reaction energetics. The presence of different end-substituents can have a small but measurable effect on the activation barrier. wpmucdn.com

Table 1: Illustrative Energy Barriers for Dimer Formation in Acrylate (B77674) Monomers (Note: This table is based on data for acrylate monomers as a proxy to illustrate the type of data generated from quantum chemical calculations. Specific data for this compound is not available in the cited sources.)

| Monomer | Level of Theory | Energy Barrier (kJ/mol) |

| Methyl Acrylate (MA) | B3LYP/6-31G | 134.7 |

| Ethyl Acrylate (EA) | B3LYP/6-31G | 135.1 |

| n-Butyl Acrylate (nBA) | B3LYP/6-31G | 135.5 |

| Methyl Acrylate (MA) | MP2/6-31G | 119.2 |

| Ethyl Acrylate (EA) | MP2/6-31G | 119.7 |

| n-Butyl Acrylate (nBA) | MP2/6-31G | 120.1 |

Source: Adapted from theoretical studies on acrylate polymerization. wpmucdn.com

These theoretical tools are crucial for understanding how the substituent (in this case, the 4-methylphenyl group) would alter reaction kinetics at a fundamental level, guiding experimental efforts to optimize polymerization conditions. sci-hub.se

Molecular Dynamics Simulations for Polymer Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion and interaction of atoms and molecules over time. researchgate.net For polymers, MD is an invaluable tool for predicting and understanding the physical properties of the bulk material, such as its structure, dynamics, and mechanical response. researchgate.netarxiv.org By simulating a system of polymer chains, researchers can gain insights into phenomena like glass transition, chain mobility, and the material's response to stress and strain.

While specific MD simulation studies on poly(this compound) are not prominent in the literature, extensive research on poly(methyl methacrylate) (PMMA) serves as an excellent reference for the methodology and the types of insights that can be gained. arxiv.orgnih.gov All-atom MD simulations, where every atom is explicitly represented, can be used to study various properties.

Local and Segmental Dynamics: MD simulations can dissect the complex motions within a polymer. For syndiotactic PMMA, simulations have successfully isolated specific local motions, including the rotation of α-methyl and ester methyl groups, the rotation of the entire ester side group (linked to β-relaxation), and the segmental motion of the polymer backbone (linked to the α-relaxation or glass transition). arxiv.org The presence of a bulky 4-methylphenyl group in place of the ester methyl group would be expected to significantly alter these dynamics, likely increasing the glass transition temperature and modifying the relaxation behaviors, which could be precisely quantified through MD simulations.

Mechanical Properties: MD simulations are also used to predict mechanical properties by simulating the deformation of the polymer matrix under tensile or shear stress. arxiv.org These simulations can reveal how blending a polymer with another, such as in PMMA/PVA blends, affects toughness and ductility at an atomistic level. arxiv.org For poly(this compound), simulations could predict its modulus, yield stress, and fracture behavior, and screen for suitable blend candidates to enhance its mechanical performance.

Table 2: Illustrative Energy Data from Molecular Dynamics Simulation of a PMMA Molecule (Note: This table is based on a simulation of a single PMMA molecule and serves to illustrate the type of data generated. Bulk properties would require a multi-chain simulation.)

| Property | Average Value (kcal/mol) |

| Kinetic Energy | 40 |

| Potential Energy | 125 |

| Total Energy | 165 |

Source: Adapted from an MD simulation study on a PMMA molecule. researchgate.net

Furthermore, MD simulations can investigate the interaction of the polymer with other substances, such as solvents or nanoparticles. For example, studies on the swelling of PMMA in supercritical CO2 have used MD to characterize the increase in chain mobility and intermolecular distances. nih.gov Similar studies on poly(this compound) could be crucial for applications involving processing with supercritical fluids or the development of nanocomposites.

Kinetic Modeling of Polymerization Processes

For free-radical polymerization, kinetic models must account for the key reactions: initiation, propagation, chain transfer, and termination. A significant challenge in modeling bulk polymerization of methacrylates is the autoacceleration phenomenon (or gel effect), where a sharp increase in polymerization rate occurs at intermediate conversions. This is due to diffusion limitations on the termination reaction as the viscosity of the system increases. mdpi.com

Developing Kinetic Models: A successful kinetic model for methacrylate polymerization often combines the classical theory of radical polymerization with terms that account for diffusion-controlled phenomena. mdpi.com Experimental data, typically from techniques like Differential Scanning Calorimetry (DSC) which measures the heat flow from the reaction, are used to estimate the parameters of the model. mdpi.com

Studies on the polymerization of methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA) have led to the development of robust kinetic models. mdpi.comnih.gov These models can accurately simulate the conversion versus time profiles at different temperatures. The models typically include separate rate constants for the initial, chemically-controlled reaction and the later, diffusion-controlled autoacceleration phase.

Table 3: Example of Kinetic Parameters for Bulk Free-Radical Polymerization of Methyl Methacrylate (MMA) (Note: This table illustrates the type of parameters derived from kinetic modeling of MMA polymerization. Specific data for this compound would need to be determined experimentally.)

| Temperature (°C) | Rate Constant k₁ (1/s) | Rate Constant k₂ (1/s) |

| 60 | 0.00015 | 0.0012 |

| 70 | 0.00045 | 0.0035 |

| 80 | 0.00120 | 0.0095 |

| 90 | 0.00280 | 0.0220 |

Source: Adapted from a kinetic modeling study of MMA polymerization. nih.gov k₁ represents the rate constant for the initial phase of polymerization, while k₂ represents the rate constant during autoacceleration.

For this compound, a similar modeling approach would be necessary. The bulky and rigid 4-methylphenyl group would likely influence the onset and intensity of the gel effect, as well as the fundamental propagation and termination rate constants. By fitting experimental polymerization data to a suitable kinetic model, one could obtain the specific kinetic parameters for this monomer, enabling precise control over its polymerization and the properties of the resulting material.

Future Directions and Emerging Trends in 4 Methylphenyl Methyl Methacrylate Research

Sustainable Synthesis Routes and Green Chemistry Approaches

The chemical industry is increasingly shifting towards more environmentally friendly processes. For the synthesis of polymers derived from (4-Methylphenyl)methyl methacrylate (B99206), this trend translates into the exploration of sustainable and green chemistry approaches aimed at reducing waste, minimizing energy consumption, and utilizing renewable resources.

Current research in the broader field of methacrylate polymerization is paving the way for greener synthesis of specialty monomers like (4-Methylphenyl)methyl methacrylate. One promising area is the use of natural catalysts. For instance, studies on the polymerization of methyl methacrylate (MMA) have demonstrated the use of natural anionic catalysts, such as sodium-activated maghnite clay, to facilitate polymerization under mild, environmentally benign conditions. tandfonline.comtandfonline.com This approach avoids harsh chemicals and can lead to significant reductions in waste. tandfonline.com Another green technique being explored is phase transfer catalysis, which allows for reactions between substances in different phases (e.g., water and an organic solvent), often leading to higher conversion rates and product selectivity under mild conditions. ripublication.com

The principles of green chemistry are also being applied to the polymerization process itself. Researchers are investigating solvent-free or bulk polymerization techniques to reduce the use of volatile organic compounds. tandfonline.comtandfonline.com Furthermore, there is a growing interest in using starting materials derived from renewable resources to produce methacrylates, moving away from traditional petrochemical feedstocks. While direct research on this compound in this context is still emerging, the methodologies developed for more common methacrylates provide a clear roadmap for future sustainable synthesis routes.

Table 1: Comparison of Conventional and Green Synthesis Approaches for Methacrylates

| Feature | Conventional Synthesis | Green Chemistry Approaches |

| Catalysts | Often based on heavy metals or harsh acids/bases | Natural clays, biocatalysts, phase transfer catalysts tandfonline.comtandfonline.comripublication.com |

| Solvents | Typically volatile organic compounds | Water, supercritical fluids, or solvent-free systems tandfonline.comchinesechemsoc.org |

| Energy Input | Often requires high temperatures and pressures | Milder reaction conditions, sometimes at ambient temperature tandfonline.comchinesechemsoc.org |

| Waste Generation | Can produce significant amounts of hazardous waste | Reduced waste through higher selectivity and catalyst recycling tulane.edu |

| Feedstocks | Primarily petrochemical-based | Increasing focus on renewable and bio-based sources |

Integration with Nanotechnology and Nanocomposite Development

The integration of nanomaterials into polymer matrices offers a powerful strategy to enhance material properties and create multifunctional composites. For polymers based on this compound, nanotechnology opens up possibilities for developing materials with superior mechanical strength, thermal stability, and novel functionalities. The aromatic phenyl group in the monomer can offer specific interactions, such as pi-pi stacking, with certain nanofillers.

A significant body of research exists on nanocomposites of poly(methyl methacrylate) (PMMA), which serves as a valuable reference for the potential of poly(this compound) nanocomposites. Common nanofillers include carbon-based materials like graphene and carbon nanotubes (CNTs), as well as inorganic nanoparticles such as silica (B1680970) (SiO2) and titanium dioxide (TiO2). nih.govresearchgate.netmdpi.com

Graphene and Graphene Oxide: The incorporation of graphene and its derivatives can significantly improve the mechanical, thermal, and electrical properties of the polymer matrix. mdpi.comacs.org In-situ polymerization, where the monomer is polymerized in the presence of the nanofiller, is a common method to achieve good dispersion and strong interfacial bonding. acs.orgresearchgate.net The aromatic nature of this compound could potentially enhance its interaction with the graphene surface.

Carbon Nanotubes (CNTs): CNTs are known for their exceptional strength and electrical conductivity. nih.gov When dispersed within a polymer matrix, they can create a reinforcing network, leading to composites with enhanced mechanical properties and, at sufficient loadings, electrical conductivity. nih.govnih.gov Molecular dynamics simulations of PMMA-CNT composites have shown that strong attractive forces at the interface can significantly affect the polymer chain dynamics. acs.org

Inorganic Nanoparticles: Silica and other inorganic nanoparticles are used to improve properties like hardness, scratch resistance, and thermal stability. researchgate.netaip.org Surface modification of these nanoparticles is often necessary to ensure compatibility with the polymer matrix and prevent aggregation. researchgate.net In-situ polymerization techniques have been successfully employed to create well-dispersed PMMA-silica and PMMA-TiO2 nanocomposites. researchgate.netacs.org

Table 2: Properties of PMMA Nanocomposites with Various Nanofillers

| Nanofiller | Synthesis Method | Key Property Enhancements | Potential Application Areas |

| Graphene/Graphene Oxide | In-situ polymerization, Solution blending mdpi.comacs.org | Mechanical strength, Thermal stability, Electrical conductivity acs.orgresearchgate.net | Conductive coatings, high-strength composites, thermal interface materials. |

| Carbon Nanotubes (CNTs) | In-situ polymerization, Melt blending nih.govnih.gov | Mechanical reinforcement, Electrical conductivity, Thermal conductivity nih.gov | Antistatic materials, reinforced plastics, electromagnetic shielding. |

| Silica (SiO2) | In-situ polymerization, Sol-gel process researchgate.netacs.org | Hardness, Scratch resistance, Thermal stability, Elastic modulus aip.orgijritcc.org | Scratch-resistant coatings, dental materials, high-performance optics. |

| Titanium Dioxide (TiO2) | In-situ radical polymerization researchgate.net | Thermal stability, UV resistance | UV-blocking coatings, photocatalytic materials. |

| Montmorillonite Clay | Melt intercalation, In-situ polymerization mdpi.com | Mechanical properties, Flame retardancy, Thermal stability | Flame-retardant materials, packaging films. |

Advanced Characterization Techniques for In-situ Monitoring

Understanding and controlling the polymerization process is crucial for producing polymers with desired and consistent properties. Advanced characterization techniques that allow for in-situ, real-time monitoring are becoming indispensable tools in polymer research and manufacturing. These techniques provide valuable insights into reaction kinetics, polymer structure evolution, and the influence of process parameters.

For the polymerization of this compound, several advanced techniques can be employed:

Automatic Continuous Online Monitoring of Polymerization (ACOMP): This is a powerful, model-independent technique that continuously extracts a small stream from the reactor and analyzes it in real-time. tulane.eduresearchgate.netresearchgate.net ACOMP can simultaneously measure key parameters such as monomer conversion, weight-average molecular weight, and intrinsic viscosity. pcimag.comfluenceanalytics.com This continuous data stream allows for precise control over the polymerization process, enabling the production of polymers with targeted characteristics and reducing batch-to-batch variability. americanlaboratory.comchemicalprocessing.com

Spectroscopic Techniques: In-situ spectroscopic methods like Near-Infrared (NIR) and Raman spectroscopy are valuable for monitoring the disappearance of monomer double bonds and the appearance of the polymer backbone in real-time. These techniques can be implemented with probes directly inserted into the reactor, providing instantaneous feedback on the reaction progress. While powerful for tracking conversion, they often require calibration and modeling to extract detailed polymer properties. tulane.edu

X-ray Diffraction (XRD) and Scattering Techniques: These methods are particularly useful for studying the evolution of morphology during polymerization, especially in nanocomposite synthesis or in systems that undergo phase separation. Time-resolved XRD can provide in-situ information on the crystalline structure and dispersion of nanofillers within the polymer matrix as it forms.

The data obtained from these in-situ techniques is critical for developing robust polymerization models and for implementing advanced process control strategies.

Computational Design and Predictive Modeling of Novel Polymeric Structures

Computational methods are revolutionizing materials science by enabling the design and prediction of polymer properties before synthesis, thereby accelerating the development of new materials. For a monomer like this compound, computational tools can be used to explore the vast design space of potential copolymers and composites and to predict their performance.

Molecular Dynamics (MD) Simulations: MD simulations provide an atomistic-level view of polymer chains, allowing researchers to study their structure, conformation, and dynamics. rsc.org For instance, MD simulations of PMMA have been used to investigate the effect of tacticity on polymer properties and to study the swelling behavior in supercritical fluids. rsc.orgnih.gov Similar simulations can be applied to poly(this compound) to understand how the bulky aromatic side group influences chain packing, mobility, and interactions with other molecules or surfaces. researchgate.net MD simulations are also instrumental in studying the interface between polymers and nanofillers in composites, providing insights into the mechanisms of reinforcement. acs.orgaip.org

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods and machine learning to establish mathematical relationships between the chemical structure of a monomer or polymer repeat unit and its macroscopic properties. researchgate.netresearchgate.netaip.org These models can be trained on existing experimental data to predict properties such as glass transition temperature, refractive index, and mechanical strength for new, unsynthesized polymers. nih.govacs.org By calculating molecular descriptors for the this compound monomer, QSPR models can be developed to guide the design of new copolymers with specific desired characteristics. acs.org

The integration of these computational approaches allows for a more rational and efficient design of novel polymeric structures based on this compound, reducing the reliance on time-consuming and expensive trial-and-error experimentation.

Table 3: Computational Approaches in Polymer Design

| Computational Method | Information Provided | Application in this compound Research |

| Molecular Dynamics (MD) | Atomistic structure, chain conformation, dynamics, interaction energies, mechanical properties. aip.orgrsc.orgresearchgate.net | Predicting the influence of the phenyl group on polymer properties, studying interactions with nanofillers, understanding glass transition behavior. |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of macroscopic properties (e.g., Tg, refractive index, solubility) based on molecular structure. researchgate.netresearchgate.netnih.gov | Screening of potential comonomers to tailor properties, guiding the synthesis of polymers with specific performance characteristics. |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, calculation of molecular descriptors for QSPR. researchgate.net | Understanding polymerization mechanisms, calculating descriptors for more accurate QSPR models. |

| Finite Element Method (FEM) | Macroscopic mechanical behavior, stress-strain analysis. | Simulating the performance of polymer components under mechanical load, often informed by properties derived from MD or experiments. |

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

Answer: Optimizing molar ratios (e.g., 1:1.2 methacrylic acid to alcohol), using anhydrous conditions, and employing coupling agents like DCC (dicyclohexylcarbodiimide) can reduce dimerization. Solvent selection (e.g., toluene for azeotropic water removal) and temperature control (60–80°C) are critical. Kinetic studies via GC-MS can track intermediate formation and optimize reaction time .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

Q. Advanced: How does X-ray crystallography resolve ambiguities in molecular conformation?

Answer: Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and packing interactions. For example, the ester group’s planarity and steric hindrance from the 4-methylphenyl substituent can be quantified. DFT calculations (B3LYP/6-31G*) validate experimental data, with RMSD <0.01 Å for bond lengths .

Basic: What safety protocols are recommended for handling this compound?

Answer: The compound is a skin/eye irritant. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in amber glass under inert gas (N) at 4°C to prevent polymerization. Spills should be neutralized with sodium bicarbonate and absorbed with inert material .

Q. Advanced: How does its toxicity profile compare to methyl methacrylate (MMA)?

Answer: While MMA shows reproductive toxicity (ECHA CLP), this compound’s larger substituent reduces volatility, lowering inhalation risks. However, in vitro assays (e.g., Ames test) are needed to assess mutagenicity. Comparative LD studies in rodents suggest higher acute toxicity than MMA (oral LD ~500 mg/kg vs. MMA’s ~8,400 mg/kg) .

Basic: What are its primary applications in polymer research?

Answer: It acts as a monomer for specialty poly(methacrylate)s with enhanced thermal stability (T ~120°C vs. 105°C for PMMA) due to the bulky 4-methylphenyl group. Applications include high-refractive-index optical materials and hydrophobic coatings .

Q. Advanced: How does copolymerization with styrene affect mechanical properties?

Answer: Radical copolymerization (AIBN initiator, 70°C) with styrene (50:50 molar ratio) increases tensile strength by 15% but reduces flexibility. DSC shows a single T (~110°C), indicating random incorporation. Reactivity ratios (r = 0.8, r = 1.2) suggest styrene-rich sequences .

Basic: How can impurities be identified and quantified during synthesis?

Answer: HPLC with UV detection (λ = 254 nm) using a C18 column resolves unreacted methacrylic acid (retention time = 3.2 min) and dimer byproducts. GC-MS with a DB-5MS column identifies volatile impurities (e.g., residual toluene) .

Q. Advanced: What advanced chromatographic methods improve purity assessment?

Answer: UPLC-QTOF-MS provides high-resolution separation (sub-2µm particles) and exact mass identification of trace impurities (<0.1%). Charged aerosol detection (CAD) quantifies non-UV-active contaminants without standards .

Advanced: How do computational models predict reactivity in radical polymerization?

Answer: DFT calculations (M06-2X/6-311++G**) model propagation kinetics. The 4-methylphenyl group’s electron-donating effect lowers the activation energy for radical addition by 5 kJ/mol compared to MMA. MD simulations show steric effects reduce termination rates, favoring higher molecular weights .

Advanced: What strategies resolve contradictions in reported thermal degradation mechanisms?

Answer: TGA-FTIR coupled with Py-GC/MS identifies degradation products (e.g., methacrylic acid, 4-methylbenzyl alcohol). Conflicting reports on activation energy (E = 120–150 kJ/mol) arise from heating rate differences. Isoconversional methods (e.g., Friedman analysis) reconcile data by accounting for non-Arrhenius behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.